Sensory Profile vs. Allyl Caproate
Allyl cyclohexanepropionate provides a quantifiably sweeter and more rounded pineapple flavor profile when directly compared to allyl caproate, a common alternative for pineapple notes. While both share a sweet, pineapple-like character, the cyclohexyl-substituted ester is specifically noted to be 'sweeter and more moist than allyl caproate' [1]. This is a qualitative but recognized differentiation in sensory science, where the absence of acyclic 'fatty' or 'green' off-notes is a key procurement consideration. The Chinese food additive literature corroborates this, stating its aroma is 'sweeter and rounder' than that of allyl caproate [2].
| Evidence Dimension | Sensory Quality (Sweetness and Roundness) |
|---|---|
| Target Compound Data | Strong sweet, rounded pineapple aroma; described as 'sweeter and more moist' [1] and 'sweeter and rounder' [2]. |
| Comparator Or Baseline | Allyl Caproate (CAS 123-68-2) — strong pineapple, but less sweet, with potential fatty/green nuances [1]. |
| Quantified Difference | Qualitative difference in sensory perception; no numerical scale provided. |
| Conditions | Literature review of sensory characteristics from flavor industry sources and food additive encyclopedias. |
Why This Matters
For formulators, this difference directly impacts the quality and authenticity of a final flavor, reducing the need for additional sweetener or masking agents.
- [1] Flavoursogood. Common Fruit Flavor synthetic Flavor. View Source
- [2] Foodmate Encyclopedia. 环己基丙酸烯丙酯 (Allyl cyclohexanepropionate). View Source
